[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea
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Overview
Description
[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea is a compound with the molecular formula C6H5F6N3OS and a molecular weight of 281.18 g/mol . This compound is known for its unique structure, which includes a hexafluoro group and a thiourea moiety.
Mechanism of Action
Target of Action
Thiourea derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial enzymes or proteins.
Mode of Action
It is suggested that thioureas, including this compound, may act as brønsted acid/base catalysts . This means they can donate or accept protons, facilitating chemical reactions.
Biochemical Pathways
Thiourea derivatives have been reported to inhibit enzymes such as α-amylase and glucose-6-phosphatase (g6pase) , suggesting that they may affect carbohydrate metabolism.
Result of Action
Thiourea derivatives have been reported to exhibit antibacterial and antioxidant activities , suggesting that they may exert a protective effect against oxidative stress and bacterial infections.
Preparation Methods
The synthesis of [(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea typically involves the reaction of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione with thiosemicarbazide under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The product is then purified through recrystallization or chromatography techniques to achieve a high purity level .
Chemical Reactions Analysis
[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea has a wide range of scientific research applications:
Comparison with Similar Compounds
[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea can be compared with other thiourea derivatives and fluorinated compounds. Similar compounds include:
Thiourea: A simpler analog with a similar thiourea moiety but lacking the hexafluoro group.
Fluorinated ketones: Compounds with similar fluorinated groups but different functional groups.
Thiosemicarbazones: Compounds with similar thiosemicarbazone moieties but different substituents.
The uniqueness of this compound lies in its combination of a hexafluoro group and a thiourea moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1H2,(H3,13,15,17)/b14-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCRDTTVMHRJFL-VVHNFQOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NNC(=S)N)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/NC(=S)N)/C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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